![molecular formula C8H7ClN2O2S B589055 Diazoxide-15N,13C2 CAS No. 1329613-88-8](/img/structure/B589055.png)
Diazoxide-15N,13C2
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Overview
Description
Diazoxide-15N,13C2 is a stable isotope analogue of Diazoxide . Diazoxide is a non-diuretic benzothiadiazine derivative that activates ATP-sensitive potassium channels . It is chemically related to thiazide diuretics but does not inhibit carbonic anhydrase and does not have chloriuretic or natriuretic activity . Diazoxide is commonly used in the treatment of hyperinsulinaemic hypoglycemia due to its ability to inhibit insulin release .
Synthesis Analysis
The synthesis of Diazoxide-15N,13C2 involves the use of 15N labeling followed by an analysis of 13C–15N and 1H–15N coupling constants in solution . This approach allows us to significantly expand and supplement the scope of NMR techniques for heterocyclic compounds . Moreover, methods for the incorporation of 15N atoms into the cores of various N-heterocycles have been collected in this work .
Molecular Structure Analysis
The molecular structure of Diazoxide-15N,13C2 is similar to that of Diazoxide, with the addition of the 15N and 13C2 isotopes . The molecular formula is C8H7ClN2O2S . The IUPAC name is 7-chloro-3-(1-13C)methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide .
Chemical Reactions Analysis
The chemical reactions involving Diazoxide-15N,13C2 are likely to be similar to those of Diazoxide. The 15N labeling followed by an analysis of 13C–15N and 1H–15N coupling constants in solution can be used as a tool to study the structural aspects and pathways of chemical transformations .
Physical And Chemical Properties Analysis
The physical and chemical properties of Diazoxide-15N,13C2 are likely to be similar to those of Diazoxide. The molecular weight is 233.65 . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and no rotatable bonds .
Scientific Research Applications
Plant Physiology Research
Diazoxide-15N,13C2: is utilized in plant physiology to study the metabolic processes and pathways. The isotopic labelling helps in tracing the movement and transformation of nutrients within the plant system, providing insights into plant growth and development under various environmental conditions .
Plant Stress and Defense Studies
Researchers use Diazoxide-15N,13C2 to investigate plant responses to biotic and abiotic stressors. By tracking the isotopic labels, scientists can understand how plants mobilize resources in response to stress and activate defense mechanisms .
Metabolism-Related Sciences
In metabolism-related sciences, Diazoxide-15N,13C2 serves as a tracer to explore metabolic pathways and fluxes. It aids in the quantification and analysis of metabolic reactions, especially in the context of nutrient utilization and energy production within living organisms .
Glyphosate Leaching and Degradation
The compound is applied in environmental studies to assess the leaching and degradation of herbicides like glyphosate. Isotopic labelling with Diazoxide-15N,13C2 allows for precise tracking of glyphosate’s movement through soil and water systems, helping to understand its environmental impact .
Isotopic Ratio Mass Spectrometry (IR-MS)
Diazoxide-15N,13C2: is used in isotopic ratio mass spectrometry to calibrate instruments and validate methodologies. The stable isotopic labels provide a standard for measuring the relative abundance of isotopes in various samples, which is crucial for accurate and reliable data .
Hyperinsulinemic Hypoglycemia Treatment Research
In medical research, Diazoxide-15N,13C2 is referenced in studies investigating the treatment of hyperinsulinemic hypoglycemia. It’s used to understand the pharmacodynamics and pharmacokinetics of diazoxide, a drug used to treat this condition .
Mechanism of Action
Target of Action
Diazoxide-15N,13C2 is a non-diuretic benzothiadiazine derivative that primarily targets ATP-sensitive potassium channels . These channels play a crucial role in regulating insulin release from the pancreas .
Mode of Action
Diazoxide-15N,13C2 activates ATP-sensitive potassium channels . This activation leads to the hyperpolarization of the cell membrane, resulting in a decrease in calcium influx and subsequently reduced release of insulin . This mechanism of action is the mirror opposite of that of sulfonylureas, a class of medications used to increase insulin release in type 2 diabetics .
Biochemical Pathways
Diazoxide-15N,13C2 operates via a PKC-dependent pathway to achieve protection against ischemia/reperfusion (I/R) injury . It also activates antioxidative pathways, which can prevent neurodegeneration . Furthermore, diazoxide-15N,13C2 preserves the microvascular integrity of I/R-injured tissues .
Pharmacokinetics
Diazoxide, a similar compound, is known to be metabolized in the liver through oxidation and sulfate conjugation . It has an elimination half-life of 21-45 hours and is excreted through the kidneys .
Result of Action
Diazoxide-15N,13C2 effectively protects neurons from different neurotoxic insults . It decreases neuronal death in organotypic hippocampal slice cultures after excitotoxicity and preserves myelin sheath in organotypic cerebellar cultures exposed to pro-inflammatory demyelinating damage . Moreover, it inhibits insulin release, which is beneficial in the treatment of hyperinsulinaemic hypoglycemia .
Action Environment
The action of Diazoxide-15N,13C2 can be influenced by environmental factors. For instance, in vitro and ex vivo environments have been used to demonstrate its neuroprotective effects . .
Safety and Hazards
properties
IUPAC Name |
7-chloro-3-(113C)methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1+1,5+1,11+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLBFKVLRPITMI-SIFYJYOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[15N]S(=O)(=O)C2=C(N1)C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diazoxide-15N,13C2 |
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